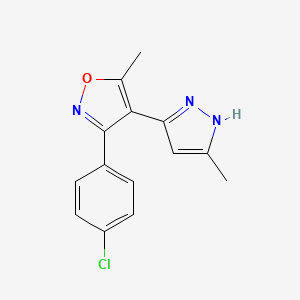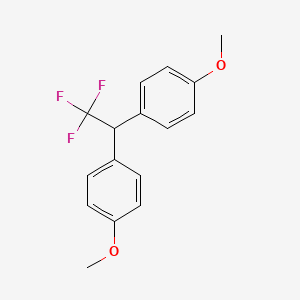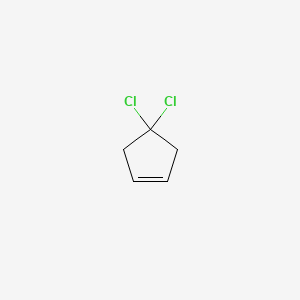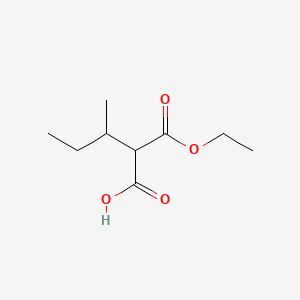![molecular formula C11H7N3 B14744452 Pyrido[3,2-H]cinnoline CAS No. 231-20-9](/img/structure/B14744452.png)
Pyrido[3,2-H]cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[3,2-H]cinnoline is a heterocyclic compound that belongs to the class of cinnolines It is characterized by a fused ring system consisting of a pyridine ring and a cinnoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,2-H]cinnoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the treatment of 6-hydroxylaminoquinoline with xanthine oxidase or the reduction of 6-nitroquinoline with glucose in an alkaline medium (30% NaOH) can yield this compound .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems may enhance the efficiency of industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[3,2-H]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound oxides, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
Pyrido[3,2-H]cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: this compound derivatives are being explored for their therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of Pyrido[3,2-H]cinnoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Pyrido[3,2-H]cinnoline can be compared with other similar compounds, such as:
Cinnoline: A parent compound with a similar fused ring system but lacking the pyridine ring.
Quinoxaline: Another fused heterocyclic compound with a benzene ring fused to a pyrazine ring.
Quinazoline: A compound with a benzene ring fused to a pyrimidine ring.
The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and biological properties .
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry Its unique structural features and reactivity make it a valuable target for synthetic and medicinal chemists
Propriétés
Numéro CAS |
231-20-9 |
|---|---|
Formule moléculaire |
C11H7N3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
pyrido[3,2-h]cinnoline |
InChI |
InChI=1S/C11H7N3/c1-2-8-3-4-9-5-7-13-14-11(9)10(8)12-6-1/h1-7H |
Clé InChI |
OUTISQSDRYHMII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=C2)C=CN=N3)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
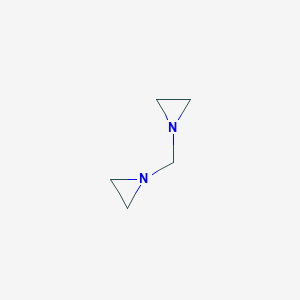
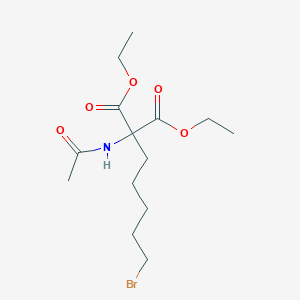
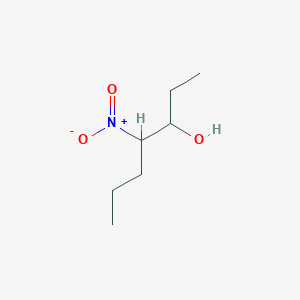
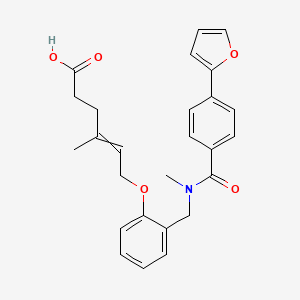
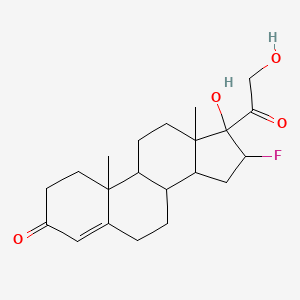
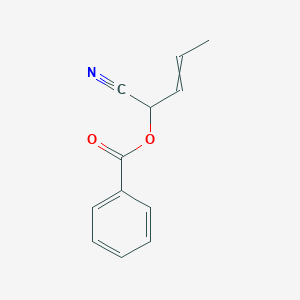

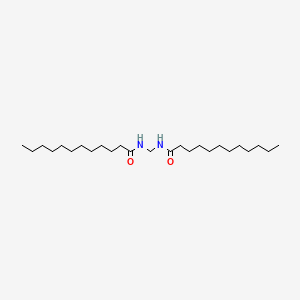
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
